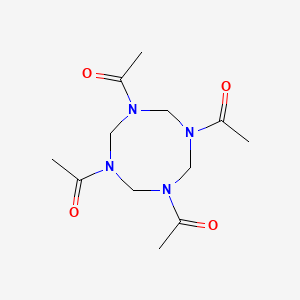
1,3,5,7-Tetraacetyloctahydro-1,3,5,7-tetrazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,7-Tetraacetyloctahydro-1,3,5,7-tetrazocine is a chemical compound with the molecular formula C12H20N4O4. It is a derivative of tetrazocine, characterized by the presence of four acetyl groups attached to the nitrogen atoms in the tetrazocine ring. This compound is known for its stability and has applications in various fields, including explosives and propellants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5,7-Tetraacetyloctahydro-1,3,5,7-tetrazocine can be synthesized through the reaction of 1,5-diacetyl-1,3,5,7-tetraazabicyclo-[3.3.1]-nonane with acetic anhydride in the presence of a metal acetate, such as sodium acetate . The reaction typically involves heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1,3,5,7-Tetraacetyloctahydro-1,3,5,7-tetrazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Nitric acid and acetic anhydride are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
1,3,5,7-Tetraacetyloctahydro-1,3,5,7-tetrazocine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of high-energy materials.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of 1,3,5,7-tetraacetyloctahydro-1,3,5,7-tetrazocine involves its interaction with molecular targets, leading to the release of energy. The compound undergoes decomposition under specific conditions, resulting in the formation of various products, including gases and heat. This decomposition process is crucial for its application in explosives and propellants .
Comparison with Similar Compounds
1,3,5,7-Tetranitro-1,3,5,7-tetrazocine (HMX): Known for its use as a high explosive.
1,3,5,7-Tetraazabicyclo-[3.3.1]-nonane: A precursor in the synthesis of various tetrazocine derivatives.
Uniqueness: 1,3,5,7-Tetraacetyloctahydro-1,3,5,7-tetrazocine is unique due to its stability and the presence of acetyl groups, which enhance its reactivity and make it suitable for specific applications in explosives and propellants .
Properties
CAS No. |
41378-98-7 |
|---|---|
Molecular Formula |
C12H20N4O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
1-(3,5,7-triacetyl-1,3,5,7-tetrazocan-1-yl)ethanone |
InChI |
InChI=1S/C12H20N4O4/c1-9(17)13-5-14(10(2)18)7-16(12(4)20)8-15(6-13)11(3)19/h5-8H2,1-4H3 |
InChI Key |
YRXAGMCNKRPUKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CN(CN(CN(C1)C(=O)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B11488100.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11488104.png)
![4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)aniline](/img/structure/B11488105.png)
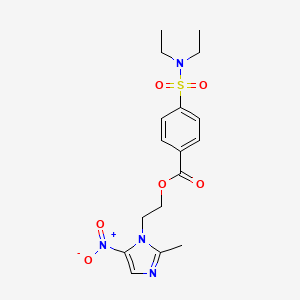
![N-(4-methylphenyl)-7-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxamide](/img/structure/B11488128.png)
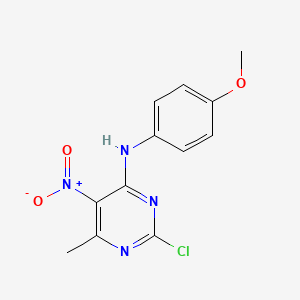
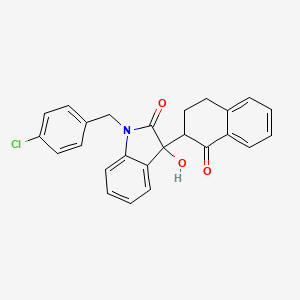
![Propan-2-yl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11488147.png)

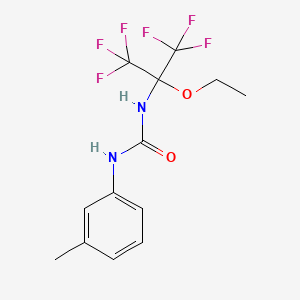
![Propanoic acid, 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-(2-pyridinylamino)-, ethyl ester](/img/structure/B11488157.png)
![13-ethylsulfanyl-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene](/img/structure/B11488169.png)
![N-[1-(3-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11488172.png)
